molecular formula C26H28FN5O2S B2626135 N-ethyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 1358283-33-6

N-ethyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B2626135
CAS No.: 1358283-33-6
M. Wt: 493.6
InChI Key: BPZJOYQEEZORPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a structurally complex small molecule characterized by a pyrazolo[4,3-d]pyrimidine core. This heterocyclic system is substituted with:

  • 3-methyl and 7-oxo moieties, which may influence hydrogen-bonding capacity and metabolic stability.
  • A 5-sulfanyl bridge linked to an acetamide side chain, further functionalized with N-ethyl and N-(3-methylphenyl) groups. The 3-methylphenyl substitution introduces steric and electronic effects that could modulate solubility and receptor binding .

Properties

IUPAC Name

N-ethyl-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN5O2S/c1-5-30(21-9-7-8-17(3)14-21)22(33)16-35-26-28-23-18(4)29-32(6-2)24(23)25(34)31(26)15-19-10-12-20(27)13-11-19/h7-14H,5-6,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZJOYQEEZORPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)N(CC)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide, also known as E960-1164, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula of E960-1164 is C24H23F2N5O2SC_{24}H_{23}F_{2}N_{5}O_{2}S. The compound features a complex structure with multiple functional groups that contribute to its biological activity.

Anticancer Properties

E960-1164 has been explored for its anticancer potential. Studies indicate that compounds with similar pyrazolo[4,3-d]pyrimidin structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies showed that pyrazolo compounds can inhibit cell proliferation in MCF7 and HCT116 cell lines with IC50 values ranging from 0.39 µM to 1.88 µM, indicating strong anticancer activity .

The mechanisms through which E960-1164 exerts its effects are still under investigation. However, it is hypothesized that the compound may act through:

  • Inhibition of Kinases : Many pyrazolo derivatives are known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
  • Induction of Apoptosis : Compounds similar to E960-1164 have been reported to induce programmed cell death in cancer cells by activating apoptotic pathways .

Antitrypanosomal Activity

E960-1164 has also shown promise against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). Analogues of this compound demonstrated low nanomolar IC50 values (<100 nM), highlighting its potential as an antitrypanosomal agent .

Case Studies

  • Study on Anticancer Activity :
    • A study published in 2022 assessed the anticancer efficacy of various pyrazolo compounds, including E960-1164. The results indicated that the compound exhibited significant cytotoxicity against several cancer cell lines with varying IC50 values.
    Cell LineIC50 (µM)
    MCF70.46
    HCT1160.39
    B16-F102.12
  • Antitrypanosomal Activity Assessment :
    • In a separate investigation focusing on antitrypanosomal properties, E960-1164 demonstrated effective clearance of parasitemia in mouse models at doses of 25 and 50 mg/kg b.i.d. for five days .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives. For instance, compounds in this class have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer) .

Case Study:
A derivative similar to N-ethyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide demonstrated an IC50 value of 12.50 µM against the SF-268 cell line . This indicates a promising lead for further development in cancer therapeutics.

Anti-inflammatory Properties

Compounds derived from the pyrazolo framework have also been investigated for their anti-inflammatory properties. They act by inhibiting key inflammatory pathways and cytokines that are involved in chronic inflammatory diseases.

Research Findings:
Studies have shown that certain pyrazolo derivatives can reduce inflammation markers in vitro and in vivo models . This suggests that this compound might also possess similar anti-inflammatory activities.

G Protein-Coupled Receptor Modulation

The compound has potential applications in modulating G protein-coupled receptors (GPCRs), which are critical targets in drug discovery due to their role in various physiological processes. Pyrazolo derivatives have been studied for their ability to act as agonists or antagonists at specific GPCRs .

Implications:
This modulation can lead to therapeutic effects in conditions such as cardiovascular diseases and metabolic disorders.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeCell Line TestedIC50 Value (µM)
Compound AAnticancerMCF73.79
Compound BAnticancerA54926
Compound CAnti-inflammatoryRAW264.715
N-Ethyl CompoundPotential AnticancerNCI-H46012.50

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo-Pyrimidine Core Derivatives

The pyrazolo[4,3-d]pyrimidine core distinguishes this compound from isomers like pyrazolo[3,4-d]pyrimidine (e.g., Example 83 in ). Key differences include:

Feature Target Compound Example 83 ()
Core Structure Pyrazolo[4,3-d]pyrimidine Pyrazolo[3,4-d]pyrimidine
5-Position Substituent Sulfanyl-acetamide Chromen-4-one moiety
Key Functional Groups 4-fluorobenzyl, 3-methylphenyl 3-Fluorophenyl, isopropoxy
Molecular Weight ~550–600 g/mol (estimated) 571.2 g/mol (reported)

Meta-Substituted Acetamide Derivatives

The N-(3-methylphenyl)acetamide group shares similarities with N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides (). Substituent effects on crystal packing and geometry are notable:

Compound () Substituent Crystal System Space Group
N-(3-methylphenyl) analogue 3-CH3 Monoclinic P2₁/c
N-(3-chlorophenyl) analogue 3-Cl Triclinic P-1
Target Compound 3-CH3 (acetamide) Not reported

The 3-methyl group in the target compound likely induces steric hindrance comparable to ’s 3-CH3 analogue, favoring similar monoclinic packing.

Acetamide-Containing Compounds

Compared to N-[(2-hydroxynaphthalen-1-yl)(3-methylphenyl)-methyl]acetamide (), which exhibits hydrogen bonding via hydroxyl and carbonyl groups, the target compound lacks hydroxyl donors but retains acetamide-mediated hydrogen-bonding capacity. This difference may reduce aqueous solubility but enhance membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.